molecular formula C10H8O2 B170273 3-Methylbenzofuran-2-carbaldehyde CAS No. 1199-07-1

3-Methylbenzofuran-2-carbaldehyde

Cat. No.: B170273
CAS No.: 1199-07-1
M. Wt: 160.17 g/mol
InChI Key: UBJKHRKGYBTDIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbenzofuran-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine can yield the desired benzofuran derivative . The reaction conditions typically involve heating and stirring to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzofuran-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylbenzofuran-2-carbaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylbenzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated aldehyde, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial in various synthetic transformations and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbenzofuran-2-carbaldehyde is unique due to the presence of both a formyl group and a methyl group on the benzofuran ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-methyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJKHRKGYBTDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152613
Record name 2-Benzofurancarboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-07-1
Record name 2-Benzofurancarboxaldehyde, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-Benzofurancarboxaldehyde
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Synthesis routes and methods

Procedure details

To a solution (40 mL) of ethyl 3-methyl-1-benzofuran-2-carboxylate (2.00 g) in tetrahydrofuran was added dropwise 1.5M diisobutylaluminum hydride toluene solution (19.6 mL) at 0° C., and the mixture was stirred for 2 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a white solid. To a solution (40 mL) of the obtained solid in dichloromethane was added Dess-Martin periodinane (4.96 g) at 0° C., and the mixture was stirred at room temperature overnight. Saturated sodium sulfite aqueous solution was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9, volume ratio) to give the title object compound (753 mg, 48%) as a white solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
4.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzofuran-2-carbaldehyde
Reactant of Route 2
3-Methylbenzofuran-2-carbaldehyde
Reactant of Route 3
3-Methylbenzofuran-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Methylbenzofuran-2-carbaldehyde
Reactant of Route 5
3-Methylbenzofuran-2-carbaldehyde
Reactant of Route 6
3-Methylbenzofuran-2-carbaldehyde

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